Enhanced Acidity Compared to Oxygen Analogs: Impact on Reactivity and Salt Formation
(Phenylthio)acetic acid exhibits a significantly lower pKa (stronger acidity) compared to its direct oxygen analog, phenoxyacetic acid, and also to the structurally related benzoic acid. This difference in acidity, attributable to the electronic effects of the sulfur atom, influences its behavior in reactions such as esterification and salt formation [1]. The measured pKa for (phenylthio)acetic acid is 3.70±0.10, compared to phenoxyacetic acid (pKa = 4.69) and benzoic acid (pKa = 4.19) [2][3].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.70 ± 0.10 (predicted) |
| Comparator Or Baseline | Phenoxyacetic acid: 4.69; Benzoic acid: 4.19 |
| Quantified Difference | pKa of (phenylthio)acetic acid is ~0.99 units lower than phenoxyacetic acid and ~0.49 units lower than benzoic acid, indicating it is a stronger acid. |
| Conditions | Literature values and predicted data [2][3] |
Why This Matters
The increased acidity of (phenylthio)acetic acid facilitates easier deprotonation and formation of salts or esters, which can be critical for enhancing solubility, controlling reactivity in synthetic pathways, or tuning properties in formulations.
- [1] Pettit, L. D., Royston, A., Sherrington, C., & Whewell, R. J. (1968). The acid dissociation constants of substituted (phenylthio)acetic and (phenylseleno)acetic acids. Journal of the Chemical Society B: Physical Organic, 588-590. View Source
- [2] PubChem. (n.d.). Phenoxyacetic acid. View Source
- [3] PubChem. (n.d.). Benzoic acid. View Source
